![molecular formula C12H16N2O3S B12589036 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol CAS No. 647014-34-4](/img/structure/B12589036.png)
1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a sulfonyl group linked to a pyridine ring via an ethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the hydroxyl group: The hydroxyl group is introduced via selective oxidation or substitution reactions.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Coupling with pyridine: The final step involves coupling the sulfonylated piperidine with a pyridine derivative through an ethene bridge, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the position adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on cellular pathways and potential therapeutic benefits.
Industrial Applications: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ethene bridge provides rigidity to the molecule, enhancing its binding affinity.
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine alkaloids share the piperidine ring structure.
Pyridine derivatives: Compounds such as pyridoxine and nicotinamide contain the pyridine ring.
Sulfonyl compounds: Sulfonamides and sulfonylureas have similar sulfonyl groups.
Uniqueness: 1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol is unique due to its combination of a piperidine ring, a sulfonyl group, and a pyridine ring linked by an ethene bridge. This unique structure provides distinct chemical properties and potential biological activities not found in simpler analogs.
Properties
CAS No. |
647014-34-4 |
|---|---|
Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-(2-pyridin-3-ylethenylsulfonyl)piperidin-4-ol |
InChI |
InChI=1S/C12H16N2O3S/c15-12-3-7-14(8-4-12)18(16,17)9-5-11-2-1-6-13-10-11/h1-2,5-6,9-10,12,15H,3-4,7-8H2 |
InChI Key |
HHTJEXXUEMITOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)

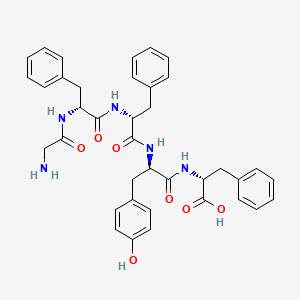
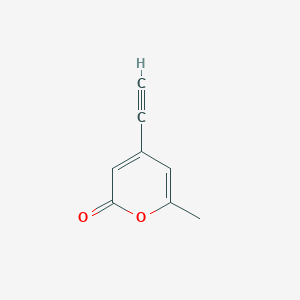
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
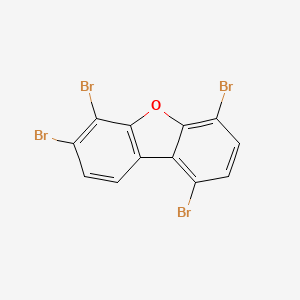
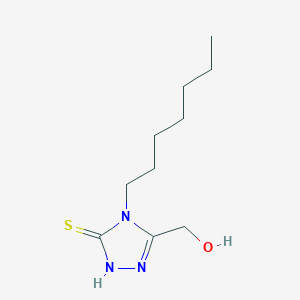
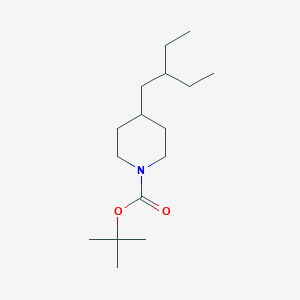
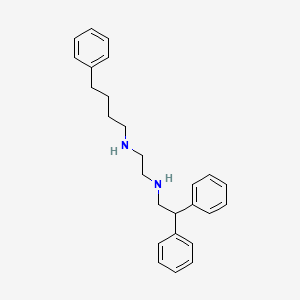
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
